molecular formula C26H24N2O B2465656 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine CAS No. 303771-06-4

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine

Cat. No.: B2465656
CAS No.: 303771-06-4
M. Wt: 380.491
InChI Key: BSVCEEJRWIBZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxynaphthalene group and two phenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium and copper catalysts under a nitrogen atmosphere. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, naphthoquinones, and reduced imidazolidine compounds.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine is unique due to its imidazolidine ring structure combined with the methoxynaphthalene and phenyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-29-24-17-16-20-10-8-9-15-23(20)25(24)26-27(21-11-4-2-5-12-21)18-19-28(26)22-13-6-3-7-14-22/h2-17,26H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVCEEJRWIBZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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